molecular formula C23H24N6O4S B12132376 2-amino-N-[(oxolan-2-yl)methyl]-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-[(oxolan-2-yl)methyl]-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12132376
M. Wt: 480.5 g/mol
InChI Key: SXTAAMMNVWLTBS-UHFFFAOYSA-N
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Description

2-amino-N-[(oxolan-2-yl)methyl]-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(oxolan-2-yl)methyl]-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps. The starting materials often include 2-aminoquinoxaline derivatives and oxolane-based intermediates. The key steps in the synthesis may involve:

    Formation of the pyrrolo[2,3-b]quinoxaline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the oxolan-2-yl group: This step may involve nucleophilic substitution reactions.

    Attachment of the sulfamoylphenyl group: This can be done through coupling reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(oxolan-2-yl)methyl]-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-amino-N-[(oxolan-2-yl)methyl]-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-amino-N-[(oxolan-2-yl)methyl]-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-aminoquinoxaline derivatives: These compounds share the quinoxaline core and may have similar biological activities.

    Oxolane-based compounds: These compounds contain the oxolane ring and can be used in similar synthetic applications.

    Sulfamoylphenyl derivatives: These compounds have the sulfamoylphenyl group and may exhibit similar chemical reactivity.

Uniqueness

2-amino-N-[(oxolan-2-yl)methyl]-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H24N6O4S

Molecular Weight

480.5 g/mol

IUPAC Name

2-amino-N-(oxolan-2-ylmethyl)-1-[(4-sulfamoylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C23H24N6O4S/c24-21-19(23(30)26-12-15-4-3-11-33-15)20-22(28-18-6-2-1-5-17(18)27-20)29(21)13-14-7-9-16(10-8-14)34(25,31)32/h1-2,5-10,15H,3-4,11-13,24H2,(H,26,30)(H2,25,31,32)

InChI Key

SXTAAMMNVWLTBS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=C(C=C5)S(=O)(=O)N)N

Origin of Product

United States

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